N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide core linked to a substituted phenyl group. The phenyl ring is modified at the 2-position with a methyl group and at the 3-position with a urea moiety (carbonylamino) connected to a 4-chlorophenyl group. Its molecular formula is C₁₉H₁₉ClN₄O₂, with a molecular weight of 370.84 g/mol. The structure combines steric bulk (cyclopropane), hydrogen-bonding capacity (urea), and lipophilic character (chlorophenyl), making it a candidate for enzyme inhibition or receptor modulation, particularly in coagulation pathways (e.g., Factor X inhibition, as suggested in ) .
Properties
IUPAC Name |
N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-11-15(21-17(23)12-5-6-12)3-2-4-16(11)22-18(24)20-14-9-7-13(19)8-10-14/h2-4,7-10,12H,5-6H2,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASLWHLXBRRUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide
- Key Differences :
- Substituents: Incorporates a biphenyl system with 3-fluoro and 2'-methylsulfonyl groups.
- Functional Groups: Replaces the methyl group on the phenyl ring with a butyl-urea chain.
- associates this compound with Factor X (FXI) inhibition, suggesting structural features critical for anticoagulant activity .
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide
- Key Differences :
- Core Structure: Replaces the phenylurea group with a benzodiazepine ring (7-membered heterocycle with two nitrogen atoms).
- Substitution: Retains the 4-chlorophenyl and cyclopropanecarboxamide groups.
- This structural shift may alter target specificity (e.g., from coagulation factors to GABA receptors) .
N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide
- Key Differences: Substituents: Features a thiophene ring linked via a methylamino group instead of the chlorophenyl-urea moiety.
- This modification may optimize solubility or bioavailability in certain therapeutic contexts .
N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide
- Key Differences :
- Substituents: Lacks the urea linkage and 4-chlorophenyl group; includes a 4-methoxy group.
- Simplified structure may serve as a lead for SAR studies .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Key Structural Features | Hypothesized Target/Activity |
|---|---|---|---|
| N-[3-({[(4-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide (Target) | C₁₉H₁₉ClN₄O₂ | Urea, cyclopropane, 4-chlorophenyl, methyl | Coagulation factor inhibition |
| 1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide | C₂₈H₂₉ClFN₃O₄S | Biphenyl, sulfonyl, butyl-urea | Factor X (FXI) inhibition |
| N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide | C₂₀H₁₉ClN₄O | Benzodiazepine, 4-chlorophenyl | CNS modulation (e.g., GABA receptors) |
| N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide | C₁₆H₁₈N₂OS | Thiophene, methylamino | Metabolic stability optimization |
| N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide | C₁₂H₁₅NO₂ | Methoxy, methyl | Antioxidant or simplified SAR lead |
Research Findings and Implications
- Target Compound: The urea and cyclopropane groups likely contribute to strong hydrogen-bond donor/acceptor interactions and steric constraints, critical for binding to coagulation factors (). The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration .
- Benzodiazepine Analogs : Structural divergence highlights the importance of the urea moiety for coagulation targeting versus heterocycles for CNS activity .
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